Acid Violet 17 in Research: A Technical Guide
Acid Violet 17 in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Acid Violet 17, a synthetic anionic dye, has found diverse applications across various research fields due to its protein-staining capabilities and distinct colorimetric properties. This technical guide provides an in-depth overview of its primary uses in forensic science, protein biochemistry, and in vitro toxicology, complete with experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and workflows.
Forensic Science: Enhancement of Blood Traces
Acid Violet 17 is a widely used reagent for the enhancement of footwear and fingerprint impressions made in blood on a variety of surfaces, including porous, semi-porous, and non-porous materials.[1] It stains the protein components of blood, rendering latent or faint traces a vivid purple color, thereby providing crucial evidence in criminal investigations.[1]
Quantitative Data: Reagent Compositions
| Solution | Component | Quantity |
| Acid Violet 17 Staining Solution | Acid Violet 17 Powder | 1 g |
| Acetic Acid (glacial, 99%) | 50 mL | |
| Ethanol (98% or higher) | 250 mL | |
| Demineralized or Distilled Water | 700 mL | |
| Blood Fixative Solution | 5-Sulfosalicylic acid, dihydrate | 20-23 g |
| Demineralized or Distilled Water | 1000 mL | |
| Washing/Destain Solution | Acetic Acid (glacial, 99%) | 50 mL |
| Ethanol (98% or higher) | 250 mL | |
| Demineralized or Distilled Water | 700 mL |
Experimental Protocol: Blood Print Enhancement
A critical first step in the enhancement of blood prints is fixation, which prevents the blood from diffusing and causing loss of detail during the staining process.[1]
1. Fixation: a. Prepare the blood fixative solution as described in the table above. b. Apply the fixative to the blood impression. This can be done by carefully immersing the object or by using a wash bottle to gently cover the area of interest. c. Allow the fixative to act for a minimum of 5 minutes.
2. Staining: a. Prepare the Acid Violet 17 staining solution. It is recommended to first dissolve the Acid Violet 17 powder in water before adding the ethanol and acetic acid. b. Apply the staining solution to the fixed blood print using a wash bottle, disposable pipette, or by immersing the object in a tray containing the solution. c. Allow the stain to remain in contact with the print for 1 to 3 minutes.
3. Rinsing and Drying: a. Rinse the stained area with the washing/destain solution to remove excess dye and improve contrast. Rinsing can also be done with water. b. Allow the item to air dry completely.
4. Visualization and Documentation: a. The developed prints will appear as a purple color. b. For enhanced visualization, a forensic light source in the 490 – 575nm range can be used, with viewing through red goggles. c. The enhanced prints should be documented using 1:1 photography, potentially with a red barrier filter.
Protein Biochemistry: Staining in Electrophoresis Gels
Acid Violet 17, also known by the trade name Coomassie Violet R200, is an effective and sensitive dye for staining proteins separated by polyacrylamide gel electrophoresis (PAGE), particularly after isoelectric focusing. Its mechanism of action is similar to the more common Coomassie Brilliant Blue, binding to proteins to make them visible as distinct bands.
Quantitative Data: Staining and Destaining Solutions
| Solution | Component | Concentration/Amount |
| Fixing Solution | Trichloroacetic acid (TCA) | 20% (w/v) in distilled water |
| Staining Solution | Colloidal Acid Violet 17 | 0.1-0.2% in 10% (w/v) phosphoric acid |
| Destaining Solution | Phosphoric acid | 3% (w/v) in distilled water |
Experimental Protocol: Protein Gel Staining
This protocol is adapted for high sensitivity staining of proteins in polyacrylamide gels.
1. Fixation: a. Following electrophoresis, immerse the gel in the 20% TCA fixing solution. b. Agitate gently for 5 to 10 minutes to precipitate and immobilize the proteins within the gel matrix.
2. Staining: a. Decant the fixing solution and briefly rinse the gel with the destaining solution. b. Immerse the gel in the 0.1-0.2% colloidal Acid Violet 17 staining solution. c. Stain for 5 to 10 minutes with gentle agitation. Major protein bands may become visible within 0.5 to 3 minutes.
3. Destaining: a. Remove the staining solution and add the 3% phosphoric acid destaining solution. b. Gently agitate the gel in the destaining solution. The duration of this step depends on the gel thickness and can range from 5 to 80 minutes, or until the background is clear and the protein bands are sharply defined.
4. Washing and Storage: a. After destaining, wash the gel thoroughly with distilled water. b. The gel can then be imaged and stored as required.
In Vitro Toxicology: Assessment of Cell Viability and Differentiation
Acid Violet 17 has been utilized in ophthalmological research as a vital dye to visualize anatomical structures. However, its potential toxicity is a significant consideration. Studies have investigated its effects on the viability and differentiation of retinal pigment epithelial (RPE) cells.
Quantitative Data: Effects of Acid Violet 17 on RPE Cells
| Concentration (mg/mL) | Exposure Time | Effect on RPE Cell Viability |
| <0.125 | 30 seconds - 5 minutes | Likely to be well tolerated |
| 0.25 | 30 seconds - 5 minutes | Dose-dependent decrease in viability |
| 0.5 | 30 seconds - 5 minutes | Significant decrease in viability |
Experimental Protocol: In Vitro Toxicology Assessment of RPE Cells
This protocol is a representative methodology for assessing the toxic effects of Acid Violet 17 on RPE cells in culture.
1. Cell Culture and Exposure: a. Culture bovine RPE cells in an appropriate medium until they reach the desired confluence. b. Prepare solutions of Acid Violet 17 in a suitable solvent at concentrations ranging from 0.0625 to 0.5 mg/mL. c. Expose the RPE cells to the different concentrations of Acid Violet 17 for specific durations, such as 30 seconds and 5 minutes. Include a solvent-only control group.
2. Cell Viability Assays: a. Live/Dead Staining: i. After exposure, wash the cells with a balanced salt solution. ii. Incubate the cells with a solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red). iii. Visualize and quantify the live and dead cells using fluorescence microscopy. b. MTS Assay: i. Following exposure, add an MTS reagent to the cell culture wells. ii. Incubate for 1-4 hours at 37°C. iii. Measure the absorbance at approximately 490 nm. The absorbance is proportional to the number of viable, metabolically active cells.
3. Immunocytochemistry for Cellular Integrity: a. After exposure, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). b. Permeabilize the cells with a detergent (e.g., Triton X-100). c. Incubate with primary antibodies against proteins of interest, such as ZO-1 (a tight junction protein) and β-catenin (CTNNB1, an adherens junction protein). d. Incubate with fluorescently labeled secondary antibodies. e. Visualize the localization and expression of these proteins using fluorescence microscopy to assess the integrity of cell junctions.
Cellular Effects and Signaling Pathway Disruption
Exposure to higher concentrations of Acid Violet 17 (≥0.25 mg/mL) has been shown to disrupt the integrity of RPE cell monolayers. This includes the loss of the tight junction protein ZO-1 from the cell borders and the translocation of β-catenin (CTNNB1) into the cytoplasm and nucleus. This indicates a breakdown of cell-cell adhesion and a potential activation of signaling pathways associated with cell stress and dedifferentiation.
